molecular formula C8H8N2O B1289856 (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 936549-95-0

(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No. B1289856
CAS RN: 936549-95-0
M. Wt: 148.16 g/mol
InChI Key: ZMFRPQLVYGJDTN-UHFFFAOYSA-N
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Description

“(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is also known by other names such as 4-Hydroxymethyl-7-azaindole . The molecular weight of this compound is 148.16 g/mol .


Molecular Structure Analysis

The InChI string of “(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7 (6)2-4-10-8/h1-4,11H,5H2, (H,9,10) . The Canonical SMILES is C1=CNC2=NC=CC (=C21)CO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 48.9 Ų . The compound has a complexity of 140 .

Scientific Research Applications

Anti-Cancer Agent

4-Hydroxymethyl-7-azaindole derivatives have been studied for their potential as anti-cancer agents . For example, a 7-azaindole derivative (7-AID) was designed and synthesized to target the DEAD-box helicase family member DDX3, which is involved in many diseases, including cancer . The compound was found to effectively inhibit DDX3 in a dose-dependent manner, suggesting its potential as a DDX3 inhibitor .

Inhibitor of Protein Kinases

The 7-azaindole scaffold, which includes 4-Hydroxymethyl-7-azaindole, has been found to fit well within the ATP-binding site of several protein kinases . This makes it a crucial component in the design of inhibitors targeting the ATP-binding site .

Drug Discovery

The 7-azaindole building block, which includes 4-Hydroxymethyl-7-azaindole, has attracted considerable interest in the field of drug discovery . Its powerful medicinal properties have led to the development of synthetic techniques for the functionalization of 7-azaindoles .

Functionalization Chemistry

7-azaindoles, including 4-Hydroxymethyl-7-azaindole, have been the subject of advanced functionalization chemistry . This involves the global ring functionalization of 7-azaindoles, which are potential pharmacophores for various therapeutic targets .

Synthesis of Aurora Inhibitors

4-Hydroxymethyl-7-azaindole has been used in the synthesis of Aurora inhibitors . Aurora inhibitors are a class of drugs that inhibit the function of Aurora kinases, which play a crucial role in cell division. These inhibitors have potential applications in the treatment of cancer .

Metal-Catalyzed Reactions

Azaindoles, including 4-Hydroxymethyl-7-azaindole, can be obtained by diverse methods, including those involving metal-catalyzed reactions . This makes them extremely attractive for drug discovery programs .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRPQLVYGJDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628561
Record name (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

CAS RN

936549-95-0
Record name (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
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Reactant of Route 6
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